

A Spectroscopic and Analytical Guide to 4-(2-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Bromophenyl)oxazole

Cat. No.: B1591549

[Get Quote](#)

An In-depth Technical Reference for Researchers and Drug Development Professionals

Executive Summary

4-(2-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex molecular architectures through cross-coupling reactions.^[1] Its structure, combining a reactive bromophenyl group with the biologically relevant oxazole scaffold, makes it a valuable precursor for developing novel therapeutic agents. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and quality control of **4-(2-Bromophenyl)oxazole**. While complete, formally published spectral data for this specific compound is not widely available, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation, experimental design, and data validation.

Molecular Structure and Significance

The unique arrangement of the ortho-bromophenyl substituent at the C4 position of the oxazole ring dictates the compound's chemical reactivity and its spectral characteristics. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of biaryl systems, which are prevalent in many

pharmaceuticals. The oxazole ring itself is a known pharmacophore that can engage in hydrogen bonding and other interactions with biological targets.^[1]

```
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid, color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#EA4335"]; O1 [label="O", pos="0,-0.866!", fontcolor="#EA4335"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="-0.75, -0.433!", fontcolor="#202124"]; C5 [label="C", pos="-0.75, 0.433!", fontcolor="#202124"]; H2 [label="H", pos="2.2,0!", fontcolor="#5F6368"]; H5 [label="H", pos="-1.3, 0.833!", fontcolor="#5F6368"];

// Phenyl Ring C1p [label="C", pos="-1.95, -1.033!", fontcolor="#202124"]; C2p [label="C", pos="-1.95, -2.033!", fontcolor="#202124"]; C3p [label="C", pos="-3.15, -2.633!", fontcolor="#202124"]; C4p [label="C", pos="-4.35, -2.233!", fontcolor="#202124"]; C5p [label="C", pos="-4.35, -1.233!", fontcolor="#202124"]; C6p [label="C", pos="-3.15, -0.633!", fontcolor="#202124"]; Br [label="Br", pos="-5.8, -0.833!", fontcolor="#34A853"]; H3p [label="H", pos="-3.15, -3.433!", fontcolor="#5F6368"]; H4p [label="H", pos="-5.25, -2.733!", fontcolor="#5F6368"]; H6p [label="H", pos="-3.15, 0.167!", fontcolor="#5F6368"]; H2p [label="H", pos="-1.05, -2.333!", fontcolor="#5F6368"];

// Bonds C5 -- N1; N1 -- C2; C2 -- O1; O1 -- C4; C4 -- C5; C2 -- H2; C5 -- H5; C4 -- C1p;

// Phenyl Bonds C1p -- C2p [style=double]; C2p -- C3p; C3p -- C4p [style=double]; C4p -- C5p; C5p -- C6p [style=double]; C6p -- C1p; C5p -- Br; C3p -- H3p; C4p -- H4p; C6p -- H6p; C2p -- H2p;

}
```

Figure 1: Chemical Structure of **4-(2-Bromophenyl)oxazole**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For **4-(2-Bromophenyl)oxazole**, ¹H and ¹³C NMR provide definitive information on the proton and carbon environments, respectively.

Expertise & Experience: Causality in Experimental Design

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl_3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, if solubility is an issue or if peak overlap occurs, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d_6) should be used. The standard operating frequency for a research-grade instrument (e.g., 400 or 500 MHz for ^1H) is essential to achieve sufficient signal dispersion, particularly for resolving the complex multiplets of the aromatic protons.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-(2-Bromophenyl)oxazole** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrument Setup:** Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).
- **Tuning and Shimming:** Tune the probe to the appropriate frequencies for ^1H and ^{13}C . Perform an automated or manual shimming process to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse program. A spectral width of ~ 12 ppm, an acquisition time of ~ 3 seconds, and a relaxation delay of 2 seconds are typical starting parameters. 16-32 scans are usually sufficient.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~ 220 ppm) is required. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale to the TMS signal.

Analysis of Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show distinct signals for the two oxazole protons and the four protons of the bromophenyl ring.

Predicted Chemical Shift (δ , ppm)	Assignment	Multiplicity	Coupling Constant (J, Hz)	Integration
~8.05	H2 (Oxazole)	Singlet (s)	-	1H
~7.80	H5 (Oxazole)	Singlet (s)	-	1H
~7.70	Ar-H	Doublet of doublets (dd)	$J \approx 8.0, 1.5$	1H
~7.40	Ar-H	Triplet of doublets (td)	$J \approx 7.8, 1.5$	1H
~7.30	Ar-H	Doublet of doublets (dd)	$J \approx 7.8, 1.8$	1H
~7.20	Ar-H	Triplet of doublets (td)	$J \approx 8.0, 1.8$	1H

Interpretation:

- **Oxazole Protons:** The protons at the C2 and C5 positions of the oxazole ring are expected to appear as sharp singlets far downfield. The H2 proton is typically the most deshielded due to its position between two electronegative heteroatoms (N and O).
- **Aromatic Protons:** The four protons on the 2-bromophenyl ring will appear as a complex set of multiplets between 7.20 and 7.70 ppm. The ortho-substitution pattern breaks the symmetry of the ring, resulting in four unique signals. The specific splitting patterns (dd, td) arise from both ortho (~8 Hz) and meta (~1.5 Hz) couplings between adjacent protons. The

proton ortho to the bromine atom is expected to be the most downfield of this group due to inductive effects.

Analysis of Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum will provide a count of all unique carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~151.0	C2 (Oxazole)
~140.0	C4 (Oxazole)
~138.5	C5 (Oxazole)
~133.5	Ar-C
~131.0	Ar-C
~130.0	Ar-C (C-Br)
~129.5	Ar-C
~127.5	Ar-C
~122.0	Ar-C

Interpretation:

- Oxazole Carbons: The carbons of the oxazole ring (C2, C4, C5) are expected in the range of 138-151 ppm. C2 is typically the most downfield.
- Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (122-134 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected to be shifted upfield relative to the others due to the heavy atom effect, likely appearing around 122 ppm. The carbon attached to the oxazole ring (ipso-carbon) will also have a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

The ATR technique is a self-validating system that requires minimal sample preparation and provides high-quality, reproducible spectra.

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO_2 , H_2O) and instrumental noise.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **4-(2-Bromophenyl)oxazole** sample directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Data Analysis and Interpretation

The IR spectrum provides a molecular fingerprint, confirming the presence of the aromatic ring and the oxazole heterocycle.

Expected Frequency Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
3150 - 3050	C-H Stretch	Aromatic & Oxazole C-H
1650 - 1580	C=N Stretch	Oxazole Ring
1600 - 1450	C=C Stretch	Aromatic Ring
1150 - 1050	C-O-C Stretch	Oxazole Ring Ether Linkage
770 - 730	C-H Bend (out-of-plane)	Ortho-disubstituted Aromatic Ring
~600	C-Br Stretch	Aryl Bromide

Interpretation: The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds. The key diagnostic peaks include the C=N stretching of the oxazole ring and the strong C-O-C stretching vibration. A strong absorption band in the 770-730 cm⁻¹ region is highly characteristic of an ortho-disubstituted benzene ring. The C-Br stretch is expected in the far-IR region and may be weak.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation. Electron Ionization (EI) is a common technique for small, relatively stable molecules like this.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion ([M]^{+•}).

- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Data Analysis and Interpretation

Molecular Weight: C_9H_6BrNO Calculated Monoisotopic Mass: 222.96 Da

Key Spectral Features:

- **Molecular Ion Peak ($[M]^+\bullet$):** A prominent cluster of peaks will be observed around m/z 223 and 225. This is the most crucial piece of evidence from the mass spectrum.
- **Bromine Isotopic Pattern:** Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with roughly equal intensity (1:1 ratio). The molecular ion will appear as $[M]^+\bullet$ at $m/z \approx 223$ (containing ^{79}Br) and $[M+2]^+\bullet$ at $m/z \approx 225$ (containing ^{81}Br). This pattern is a definitive signature for the presence of one bromine atom.

Predicted Fragmentation Pathway: The high-energy ionization process induces fragmentation. A plausible pathway is initiated by the cleavage of the heterocyclic ring, which is a common fragmentation route for oxazoles.

```
digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
```

```
M [label="[C9H6BrNO]+•\nm/z = 223/225\nMolecular Ion"]; F1 [label="[C8H5BrNO]+•\nm/z = 195/197"]; F2 [label="[C7H4Br]+•\nm/z = 155/157"]; F3 [label="[C8H6N]+•\nm/z = 116"];
```

```
M -> F1 [label="-CO"]; M -> F2 [label="-HCN, -CO"]; M -> F3 [label="-Br•, -CO"]; }
```

Figure 2: Plausible EI-MS Fragmentation Pathway for **4-(2-Bromophenyl)oxazole**

Interpretation of Fragments:

- Loss of CO (m/z 195/197): A characteristic fragmentation of oxazoles involves the expulsion of carbon monoxide to form a nitrile ylide intermediate.
- Loss of Bromine Radical (m/z 144): Cleavage of the C-Br bond would result in a fragment at m/z 144 (223 - 79). This peak would not have the bromine isotopic pattern.
- Benzonitrile Cation (m/z 155/157): Further fragmentation involving the loss of HCN could lead to the formation of the bromophenyl cation.

Conclusion and Data Summary

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of **4-(2-Bromophenyl)oxazole**. Each technique offers complementary information that, when synthesized, validates the molecular structure with a high degree of confidence. This guide outlines the expected spectral features and provides a framework for the logical interpretation and verification of experimental data for this important chemical intermediate.

Technique	Key Expected Feature	Interpretation
^1H NMR	Two singlets (~8.05, ~7.80 ppm); complex aromatic multiplets (7.2-7.7 ppm)	Confirms distinct oxazole and ortho-disubstituted phenyl protons.
^{13}C NMR	9 unique carbon signals	Confirms the molecular carbon skeleton.
IR	Bands at ~1600 cm^{-1} (C=C/C=N), ~1100 cm^{-1} (C-O-C), ~750 cm^{-1} (C-H bend)	Confirms aromatic, oxazole, and ortho-substitution patterns.
MS (EI)	Molecular ion cluster at m/z 223/225 (1:1 ratio)	Confirms molecular formula and the presence of one bromine atom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Bromophenyl)oxazole | 850349-06-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Spectroscopic and Analytical Guide to 4-(2-Bromophenyl)oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591549#spectroscopic-data-nmr-ir-ms-for-4-2-bromophenyl-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com